molecular formula C10H10ClN3 B13891202 4-chloro-N,N-dimethyl-1,6-naphthyridin-5-amine CAS No. 952138-21-5

4-chloro-N,N-dimethyl-1,6-naphthyridin-5-amine

Katalognummer: B13891202
CAS-Nummer: 952138-21-5
Molekulargewicht: 207.66 g/mol
InChI-Schlüssel: PMNQDEINVGPJAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N,N-dimethyl-1,6-naphthyridin-5-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,6-naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chlorine atom at the 4th position and two methyl groups attached to the nitrogen atom at the 5th position of the naphthyridine ring.

Vorbereitungsmethoden

The synthesis of 4-chloro-N,N-dimethyl-1,6-naphthyridin-5-amine typically involves the functionalization of the 1,6-naphthyridine core. One common method includes the chlorination of 1,6-naphthyridine followed by N,N-dimethylation. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and dimethylamine as the methylating agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

4-chloro-N,N-dimethyl-1,6-naphthyridin-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the chlorine atom.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form more complex structures.

Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-chloro-N,N-dimethyl-1,6-naphthyridin-5-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anticancer, anti-HIV, and antimicrobial activities.

    Biological Studies: It is used in research to understand its mechanism of action and its effects on different biological pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.

Wirkmechanismus

The mechanism of action of 4-chloro-N,N-dimethyl-1,6-naphthyridin-5-amine involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit certain enzymes or proteins involved in cell proliferation. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

4-chloro-N,N-dimethyl-1,6-naphthyridin-5-amine can be compared with other 1,6-naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

952138-21-5

Molekularformel

C10H10ClN3

Molekulargewicht

207.66 g/mol

IUPAC-Name

4-chloro-N,N-dimethyl-1,6-naphthyridin-5-amine

InChI

InChI=1S/C10H10ClN3/c1-14(2)10-9-7(11)3-5-12-8(9)4-6-13-10/h3-6H,1-2H3

InChI-Schlüssel

PMNQDEINVGPJAC-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=NC=CC2=NC=CC(=C21)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.